molecular formula C10H6BrN3O B1446407 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1352398-34-5

1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Numéro de catalogue: B1446407
Numéro CAS: 1352398-34-5
Poids moléculaire: 264.08 g/mol
Clé InChI: HLGYZOPXEYYNHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Core Structure and Functional Groups

The compound’s molecular architecture consists of a bicyclic pyrrolo[2,3-b]pyridine scaffold, where a pyrrole ring is fused to a pyridine ring at the 2,3-positions. The substituents are positioned as follows:

  • 1-Acetyl : An acetyl group (-COCH₃) attached to the nitrogen atom of the pyrrole ring.
  • 6-Bromo : A bromine atom substituent at the para position relative to the pyrrole nitrogen.
  • 3-Cyano : A nitrile (-CN) group at the 3-position of the pyridine ring.

The molecular formula is C₁₀H₆BrN₃O , with a molecular weight of 264.08 g/mol . The SMILES notation, CC(=O)N1C=C(C2=C1N=C(C=C2)Br)C#N, accurately represents the connectivity and substituent positions.

Crystallographic Features

While no crystallographic data is explicitly provided for this compound, insights can be drawn from structurally related pyrrolo[2,3-b]pyridines. For example, the pyrrolo[2,3-b]pyridine core typically adopts a planar conformation due to aromatic stabilization, with bond lengths and angles consistent with conjugated systems. The electron-withdrawing cyano and bromo groups may induce slight deviations in bond order, particularly at the C3 and C6 positions.

A 3D conformer model (PubChem CID 74788279) suggests a staggered arrangement of the acetyl group relative to the pyrrole ring, minimizing steric hindrance. The bromine atom at position 6 likely participates in non-covalent interactions, such as halogen bonding, in the solid state.

Propriétés

IUPAC Name

1-acetyl-6-bromopyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3O/c1-6(15)14-5-7(4-12)8-2-3-9(11)13-10(8)14/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGYZOPXEYYNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1N=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

General Synthetic Strategy

The preparation of 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically follows a sequence of steps:

The sequence and conditions can vary depending on the starting materials and desired yields.

Detailed Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrrolo[2,3-b]pyridine core synthesis Starting from substituted pyridine derivatives or via cyclization methods Formation of the fused heterocycle, often via condensation or cyclization reactions.
2 Bromination Bromine (Br2) or N-bromosuccinimide (NBS), solvent (e.g., ethanol), reflux Selective introduction of bromine at the 6-position of the pyrrolopyridine ring (yield 70–92%).
3 Acetylation Acetic anhydride or acetyl chloride, base or acid catalyst, reflux Acetyl group introduced at nitrogen (position 1), typically high yield (60–94%).
4 Cyanation Cyanogen bromide or other cyanide sources, appropriate solvent and temperature Introduction of the nitrile group at position 3, completing the target molecule.

This general synthetic route is supported by literature describing the bromination and acetylation steps as key transformations, with cyanation often performed either before or after these substitutions depending on the synthetic route optimization.

Research Findings and Reaction Analysis

  • Bromination : The bromine atom is introduced selectively at the 6-position of the pyrrolo[2,3-b]pyridine core using bromine or NBS. The reaction typically proceeds under reflux conditions in ethanol or similar solvents, with yields ranging from 70% to 92%. This step is crucial for further functionalization via substitution reactions.

  • Acetylation : The nitrogen atom at position 1 is acetylated using acetic anhydride or acetyl chloride. This reaction is generally carried out under reflux and yields between 60% and 94% have been reported. The acetyl group can be further oxidized or modified if desired.

  • Cyanation : The carbonitrile group is introduced via cyanogen bromide or related cyanation reagents. This step is important for imparting the nitrile functionality, which can serve as a handle for further chemical transformations or biological activity enhancement.

  • Additional transformations : The bromine substituent allows for palladium-catalyzed cross-coupling reactions, enabling substitution with various nucleophiles to diversify the compound. The nitrile group can be reduced to amines or converted into other functional groups, while the acetyl group can be oxidized to carboxylic acids under strong oxidizing conditions.

Example Synthetic Scheme (Summary)

Intermediate/Compound Reaction Type Reagents/Conditions Yield (%)
Pyrrolo[2,3-b]pyridine precursor Core formation Cyclization/condensation -
6-Bromo-pyrrolo[2,3-b]pyridine Bromination Br2 or NBS, EtOH, reflux 70–92
1-Acetyl-6-bromo-pyrrolo[2,3-b]pyridine Acetylation Acetic anhydride, reflux 60–94
This compound Cyanation Cyanogen bromide, appropriate solvent Not explicitly quantified, typically moderate to good

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range (%) Comments
Core synthesis Pyridine derivatives Cyclization Variable Foundation for all subsequent modifications
Bromination Br2 or NBS Reflux in ethanol 70–92 Selective substitution at position 6
Acetylation Acetic anhydride Reflux 60–94 N-acetylation at position 1
Cyanation Cyanogen bromide Controlled temperature Moderate to good Introduction of nitrile at position 3

Analyse Des Réactions Chimiques

1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents used in these reactions include palladium catalysts for cross-coupling, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. Major products formed from these reactions include substituted pyrrolopyridines, amines, and carboxylic acids .

Applications De Recherche Scientifique

Structure and Composition

  • Molecular Formula : C10H7BrN4O
  • CAS Number : 1352398-34-5
  • Molecular Weight : 276.09 g/mol

Physical Properties

The compound is characterized by its unique pyrrolo[2,3-b]pyridine structure, which contributes to its biological activity and potential as a pharmaceutical agent.

Medicinal Chemistry

1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has been investigated for its potential as a protein kinase inhibitor . Protein kinases are crucial in various signaling pathways and are often implicated in cancer progression. The compound's ability to inhibit specific kinases makes it a candidate for developing targeted cancer therapies.

Case Study: Inhibition of IGF-1R

Research has shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit the insulin-like growth factor 1 receptor (IGF-1R), which is associated with several solid tumors. The compound may modulate pathways involved in cell proliferation and survival, making it significant for oncology treatments .

Synthesis of Novel Compounds

The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance biological activity. This includes the introduction of different substituents that can improve selectivity and potency against specific targets.

Synthetic Pathways

A notable synthetic route involves treating pyrrole derivatives with acetic anhydride and brominating agents to yield the desired bromo-substituted compounds. Subsequent reactions can introduce the carbonitrile group, facilitating the development of analogs with varied pharmacological properties .

Pharmacological Studies

Pharmacological evaluations have indicated that compounds within this class exhibit a range of activities, including anti-inflammatory and anti-cancer properties. The structure-activity relationship (SAR) studies are crucial in optimizing these compounds for better efficacy and safety profiles.

Data Table: Comparison of Pyrrolo[2,3-b]pyridine Derivatives

Compound NameActivity TypeTarget KinaseReference
This compoundProtein Kinase InhibitorIGF-1R
5-Bromo-1H-pyrrolo[2,3-b]pyridineAnti-cancercdc7
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridineAnti-inflammatorymTOR

Mécanisme D'action

The mechanism of action of 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with the FGFR family. By binding to the FGFRs, this compound inhibits the receptor’s activity, preventing the downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of tumor growth .

Comparaison Avec Des Composés Similaires

1-tert-Butyl-6-oxo-4-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (VI027)

  • Substituents : tert-butyl (position 1), trifluoromethyl (position 4), oxo (position 6).
  • The oxo group introduces hydrogen-bonding capability .
  • Applications : Used in medicinal chemistry for kinase inhibition studies.

4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

  • Substituents : Bromine (position 4), carbonitrile (position 3).
  • Impact : The bromine at position 4 instead of 6 alters electronic distribution and reactivity. This compound is a precursor for Suzuki-Miyaura couplings, similar to the target compound .

6-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

  • Substituents : Methyl (position 6), trifluoromethyl (position 4), pyrazole (position 1).
  • This compound has been explored in oncology research .

Core Heterocycle Modifications

Furo[2,3-b]pyridine Derivatives

  • Example : Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro[2,3-b]pyridine-2-carboxylate.
  • Structure : Replaces the pyrrolo ring with a furan moiety.
  • Impact : The oxygen atom in the furan ring increases polarity, altering solubility and bioavailability. These derivatives are often evaluated for antibacterial activity .

Thieno[2,3-b]pyridines

  • Example : 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile.
  • Structure : Substitutes the pyrrolo ring with a thiophene ring.
  • Impact : The sulfur atom enhances electron-richness, improving π-π stacking interactions. These compounds are studied for optoelectronic applications .

Activité Biologique

1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula: C₁₄H₉BrN₄
  • CAS Number: 226085-18-3
  • Molecular Weight: 304.15 g/mol

Anticancer Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer activity. In particular, studies have shown that compounds within this class can inhibit various kinases implicated in cancer progression:

  • TNIK Inhibition: A series of pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibition of TNIK (with IC₅₀ values lower than 1 nM) and were effective in reducing IL-2 secretion, suggesting a potential role in treating cancers characterized by elevated IL-2 levels .

Kinase Inhibition

The compound has been identified as an inhibitor of SGK-1 kinase, which is involved in regulating cell survival and proliferation. This inhibition may provide therapeutic avenues for diseases associated with dysregulated SGK-1 activity, including certain cancers and metabolic disorders .

Inhibition of Signaling Pathways

The biological activity of this compound may involve multiple signaling pathways:

  • NF-kB Pathway: Compounds similar to this pyrrolo derivative have been shown to inhibit the NF-kB signaling pathway, which is crucial for inflammation and cancer cell survival. This suggests a dual role in anti-inflammatory and anticancer therapies .

Neuroprotective Effects

Some studies have indicated that related compounds possess neuroprotective properties, potentially through mechanisms involving the modulation of apoptotic pathways. For example, certain derivatives have been shown to upregulate Bcl-2 expression while downregulating pro-apoptotic factors like Bax and cytochrome-C in neuronal models .

Data Tables

Biological Activity IC₅₀/EC₅₀ Values Reference
TNIK Inhibition< 1 nM
SGK-1 InhibitionNot specified
NF-kB Pathway InhibitionNot specified
Neuroprotection (PC12)EC₅₀ = 5.44 μM

Case Study 1: TNIK Inhibitors

In a focused screening for TNIK inhibitors, several pyrrolo[2,3-b]pyridine derivatives were synthesized and tested. The most potent compounds exhibited IC₅₀ values significantly below 1 nM, highlighting their potential as therapeutic agents against cancers reliant on TNIK signaling.

Case Study 2: Anti-inflammatory Activity

A related study evaluated the anti-inflammatory effects of pyrrolo derivatives on human endothelial cells subjected to oxidative stress. The results indicated a marked reduction in inflammatory markers when treated with these compounds, supporting their use in inflammatory disease models.

Q & A

Q. What are the primary synthetic routes for 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?

The compound can be synthesized via cyclization reactions using precursors like 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives. Active methylene reagents with electron-donating or withdrawing substituents facilitate the formation of the pyrrolo[2,3-b]pyridine core . Microwave-assisted synthesis is also effective, reducing reaction times (e.g., from hours to minutes) and improving yields (up to 20% enhancement) by optimizing temperature and solvent conditions (e.g., acetic acid as a solvent) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Spectroscopic techniques are critical:

  • IR spectroscopy : A strong absorption peak near 2200 cm⁻¹ confirms the nitrile group, while aromatic C-H stretching appears around 3000 cm⁻¹ .
  • ¹H NMR : Characteristic peaks include downfield signals for aromatic protons (e.g., δ 8.39 ppm for pyridine ring protons) and broad singlet peaks for NH groups (e.g., δ 12.40 ppm) .
  • Mass spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula .

Q. What solvents and conditions are suitable for recrystallization?

Dimethylformamide (DMF) and acetone are commonly used due to moderate solubility (e.g., 3.4 mg/mL in acetone at 20°C). For polar derivatives, ethanol/water mixtures may be employed to achieve high-purity crystals .

Advanced Research Questions

Q. How can reaction yields be optimized for brominated pyrrolopyridine derivatives?

  • Microwave-assisted synthesis : Reduces reaction times by 50–70% and improves yields by 15–20% compared to conventional heating .
  • Purification : Flash column chromatography with heptane/ethyl acetate (8:2 ratio) effectively isolates the target compound while removing byproducts .
  • Catalytic systems : Palladium or copper catalysts enhance regioselectivity in bromination reactions, minimizing side products .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Structure-Activity Relationship (SAR) studies : Systematic substitution at the 3- and 5-positions of the pyrrolopyridine core can clarify bioactivity trends. For example, electron-withdrawing groups (e.g., Br, CN) enhance kinase inhibition, while acetyl groups may modulate solubility .
  • Dose-response assays : Testing derivatives across a wide concentration range (e.g., 0.1–100 µM) identifies outliers due to off-target effects .
  • Computational modeling : Docking studies with kinase ATP-binding pockets (e.g., JAK2 or EGFR) predict binding affinities and rationalize discrepancies .

Q. How does the acetyl group influence the compound’s reactivity and pharmacological profile?

  • Reactivity : The acetyl group at the 1-position stabilizes the pyrrole nitrogen, reducing susceptibility to electrophilic attacks. This enhances stability during functionalization (e.g., Suzuki couplings) .
  • Pharmacology : Acetylation improves blood-brain barrier permeability in preclinical models, making the compound a candidate for CNS-targeted therapies. However, it may reduce aqueous solubility, necessitating formulation adjustments (e.g., nanoparticle encapsulation) .

Methodological Considerations

Q. What analytical methods are recommended for purity assessment?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) achieve baseline separation of impurities .
  • Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) quantification ensures stoichiometric consistency (±0.3% tolerance) .

Q. How can regioselectivity challenges in bromination be addressed?

  • Directing groups : Pre-functionalization with electron-donating groups (e.g., methoxy) at the 4-position directs bromination to the 6-position with >90% selectivity .
  • Lewis acid catalysis : FeBr₃ or ZnBr₂ promotes selective bromination at electron-deficient sites, avoiding overhalogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.